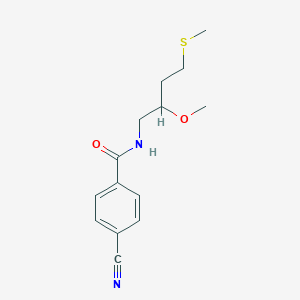

4-Cyano-N-(2-methoxy-4-methylsulfanylbutyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Cyano-N-(2-methoxy-4-methylsulfanylbutyl)benzamide, also known as CMMB, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. CMMB belongs to the class of benzamides and has been studied for its mechanism of action and physiological effects.

Scientific Research Applications

- Anticancer Properties : Researchers have explored the potential of this compound as an anticancer agent. Its unique structure and reactivity make it an interesting candidate for drug development. Studies have investigated its effects on cancer cell lines and tumor growth inhibition .

- Kinase Inhibitor : Some derivatives of this compound exhibit kinase inhibitory activity. Kinases play crucial roles in cell signaling pathways, and inhibitors targeting specific kinases are valuable for cancer therapy and other diseases .

- Cyanoacetamide Derivatives : The synthesis of cyanoacetamides involves treating various substituted aryl or heteryl amines with alkyl cyanoacetates. This method yields N-aryl or N-heteryl cyanoacetamides, which serve as versatile building blocks for heterocyclic compounds. The active hydrogen on C-2 of these compounds participates in condensation and substitution reactions .

- Thiophene Derivatives : Microwave irradiation of cyanoacetamides with cyclohexanone, sulfur, and aluminum oxide under solvent-free conditions produces thiophene derivatives. These compounds find applications in materials science and organic electronics .

- Functional Materials : Researchers have explored the use of this compound and its derivatives in designing functional materials. Their unique properties, such as electron-donating and electron-withdrawing groups, make them interesting for applications like organic semiconductors and sensors.

- Biochemical Research : The diverse biological activities reported for cyanoacetamide derivatives have drawn attention from biochemists. These compounds may interact with cellular targets, affecting enzyme activity, protein function, or signaling pathways .

- Enzyme Inhibition : Some derivatives exhibit enzyme inhibitory effects, making them relevant for studying enzyme kinetics and drug discovery .

- Potential Chemotherapeutics : Researchers continue to explore the potential of cyanoacetamide derivatives in evolving better chemotherapeutic agents. Their structural diversity and reactivity offer opportunities for designing novel drugs .

Pharmacology and Medicinal Chemistry

Organic Synthesis

Material Science

Biological Studies

Chemotherapeutic Agents

Mechanism of Action

Target of Action

It is known that cyanoacetamide derivatives, to which this compound belongs, are considered important precursors for heterocyclic synthesis . They are extensively utilized as reactants where the carbonyl and the cyano functions of these compounds enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .

Mode of Action

It can be inferred from the properties of cyanoacetamide derivatives that the active hydrogen on c-2 of these compounds can take part in a variety of condensation and substitution reactions .

Biochemical Pathways

It is known that cyanoacetamide derivatives have diverse biological activities and have drawn the attention of biochemists in the last decade .

Result of Action

It is known that many derivatives of cyanoacetamide have diverse biological activities .

properties

IUPAC Name |

4-cyano-N-(2-methoxy-4-methylsulfanylbutyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O2S/c1-18-13(7-8-19-2)10-16-14(17)12-5-3-11(9-15)4-6-12/h3-6,13H,7-8,10H2,1-2H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVEPKCDRLHXHKG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CCSC)CNC(=O)C1=CC=C(C=C1)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-[(4-Chlorophenyl)methylsulfanyl]-1,3-dimethyl-7-prop-2-enylpurine-2,6-dione](/img/structure/B2911992.png)

![N-(2-ethoxyphenyl)-2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2911996.png)

![1-allyl-2-(3,4,5-trimethoxyphenyl)-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2912005.png)

![2-[8-[(2-Methylpropan-2-yl)oxycarbonyl]-5-oxa-8-azaspiro[3.5]nonan-7-yl]acetic acid](/img/structure/B2912008.png)

![2-(7-benzyl-2-(4-fluorophenyl)-4-oxo-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-3(4H)-yl)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2912010.png)

![6-hydroxy-8-[(2-hydroxyethyl)amino]-7-[2-(4-methoxyphenyl)ethyl]-3-methyl-3,7-dihydro-2H-purin-2-one](/img/structure/B2912011.png)